molecular formula C11H11BrN2O B1475463 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one CAS No. 1895629-62-5

3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one

Cat. No. B1475463
M. Wt: 267.12 g/mol
InChI Key: OSJXYGXMPGEVBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one” is a quinoline derivative. Quinolines are aromatic compounds that are often used in medicinal chemistry due to their bioactive properties . The aminomethyl group (−CH2−NH2) is a functional group that can be described as a methyl group substituted by an amino group .


Molecular Structure Analysis

The molecular structure of this compound would consist of a quinoline backbone with a bromine atom at the 6th position, a methyl group at the 1st position, and an aminomethyl group at the 3rd position .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich aromatic ring and the various substituents. The bromine atom could potentially undergo nucleophilic aromatic substitution reactions, while the aminomethyl group could participate in reactions typical of amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the aromatic ring would likely contribute to its stability and solubility in organic solvents .

Scientific Research Applications

1. Metal-Organic Frameworks (MOFs) for CO₂ Capture

  • Results/Outcomes :
    • TIBM-Cu MOF Selectivity : Demonstrates a considerable CO₂/N₂ selectivity (53) compared to TIBM-Al (35) and TIBM-Cr (10) .

2. Radical Protodeboronation for Alkene Hydromethylation

  • Results/Outcomes :
    • Enables valuable alkene hydromethylation with anti-Markovnikov selectivity .

3. Ionic Liquid Synthesis and Applications

These are just three of the six applications. If you’d like to explore more, feel free to ask! 😊

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. It’s important to use personal protective equipment and follow good laboratory practices .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Given the known bioactivity of many quinoline derivatives, this compound could be of interest in medicinal chemistry .

properties

IUPAC Name

3-(aminomethyl)-6-bromo-1-methylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c1-14-10-3-2-9(12)5-7(10)4-8(6-13)11(14)15/h2-5H,6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJXYGXMPGEVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C=C(C1=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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